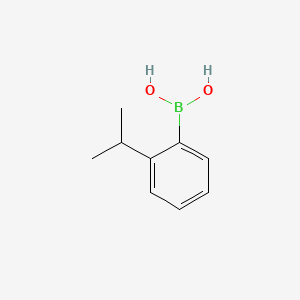

2-Isopropylbenzeneboronic acid

描述

The exact mass of the compound 2-Isopropylphenylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(2-propan-2-ylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO2/c1-7(2)8-5-3-4-6-9(8)10(11)12/h3-7,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZUVUWIBZMHMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1C(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378484 | |

| Record name | 2-Isopropylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89787-12-2 | |

| Record name | 2-Isopropylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Isopropylbenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Isopropylbenzeneboronic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropylbenzeneboronic acid, also known as (2-isopropylphenyl)boronic acid, is an organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry.[1][2] Its utility primarily stems from its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of modern carbon-carbon bond formation.[1][3] This reaction's robustness and tolerance of various functional groups have made this compound a valuable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients.[4] This technical guide provides a comprehensive overview of the chemical properties, structure, and key applications of this compound.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature.[2] It is characterized by the presence of a boronic acid functional group (-B(OH)₂) attached to a benzene (B151609) ring substituted with an isopropyl group at the ortho position.[2] This substitution pattern imparts specific steric and electronic properties that influence its reactivity. The compound is generally soluble in polar organic solvents.[5]

Data Presentation: Key Chemical and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | (2-propan-2-ylphenyl)boronic acid | [6] |

| CAS Number | 89787-12-2 | [6] |

| Molecular Formula | C₉H₁₃BO₂ | [6] |

| Molecular Weight | 164.01 g/mol | [6] |

| Melting Point | 85-86 °C | [7] |

| Boiling Point (Predicted) | 297.2 ± 33.0 °C | [7] |

| Density (Predicted) | 1.04 ± 0.1 g/cm³ | [7] |

| Solubility | Soluble in polar organic solvents | [5] |

| Appearance | White to off-white solid/crystals | [2] |

| InChI | InChI=1S/C9H13BO2/c1-7(2)8-5-3-4-6-9(8)10(11)12/h3-7,11-12H,1-2H3 | [6] |

| SMILES | CC(C)c1ccccc1B(O)O | [2] |

Molecular Structure

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of arylboronic acids is the reaction of a Grignard reagent with a trialkyl borate (B1201080), followed by acidic hydrolysis.[8] While a specific, detailed protocol for this compound was not found in the search results, a general procedure is as follows:

Materials:

-

2-Bromoisopropylbenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Triisopropyl borate

-

Aqueous solution of hydrochloric acid (e.g., 1 M HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A solution of 2-bromoisopropylbenzene in anhydrous THF is added dropwise to initiate the Grignard reaction. The reaction mixture is typically stirred and may require gentle heating to start. Once initiated, the reaction is usually exothermic and is maintained at a gentle reflux until the magnesium is consumed.

-

Borylation: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of triisopropyl borate in anhydrous THF is then added dropwise, maintaining the temperature below 0 °C. After the addition is complete, the mixture is stirred at low temperature for a specified time and then allowed to warm to room temperature.

-

Hydrolysis: The reaction mixture is cooled again in an ice bath and then quenched by the slow, dropwise addition of an aqueous solution of hydrochloric acid. This step hydrolyzes the borate ester to the desired boronic acid.

-

Workup and Isolation: The aqueous and organic layers are separated. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

Purification of this compound

Purification of boronic acids can often be achieved by recrystallization.[9][10]

Materials:

-

Crude this compound

-

A suitable solvent system (e.g., a mixture of a good solvent like ethyl acetate (B1210297) and a poor solvent like hexane)[9]

Procedure:

-

The crude this compound is dissolved in a minimal amount of a hot solvent in which it is soluble.

-

A solvent in which the compound is less soluble is slowly added until the solution becomes slightly turbid.

-

The mixture is then allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote crystallization.

-

The resulting crystals are collected by vacuum filtration, washed with a small amount of the cold solvent mixture, and dried under vacuum.[10]

Suzuki-Miyaura Cross-Coupling Reaction

The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction using this compound.[3]

Materials:

-

An aryl halide (e.g., aryl bromide)

-

This compound

-

A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

A base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

A suitable solvent system (e.g., a mixture of 1,4-dioxane (B91453) and water)[3]

Procedure:

-

In a reaction vessel, the aryl halide, this compound (typically 1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents) are combined.

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) several times.

-

The degassed solvent system is added via syringe.

-

The reaction mixture is heated with stirring to a temperature typically ranging from 80 to 110 °C for a period of several hours to overnight. The reaction progress is monitored by a suitable technique such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica (B1680970) gel.

Mandatory Visualizations

Suzuki-Miyaura Coupling Catalytic Cycle

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, a key application of this compound.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

This diagram outlines the general laboratory workflow for performing a Suzuki-Miyaura coupling reaction.

Caption: General experimental workflow for a Suzuki-Miyaura coupling.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its well-defined chemical and physical properties, coupled with its reliable performance in Suzuki-Miyaura cross-coupling reactions, make it an important tool for the construction of complex molecular architectures. This guide has provided a summary of its key characteristics, along with general experimental procedures for its synthesis, purification, and application in a key C-C bond-forming reaction. For researchers and professionals in drug development, a thorough understanding of such building blocks is essential for the efficient design and synthesis of novel therapeutic agents.

References

- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 89787-12-2: (2-Isopropylphenyl)boronic acid [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. westfield.ma.edu [westfield.ma.edu]

- 5. youtube.com [youtube.com]

- 6. This compound | C9H13BO2 | CID 2773477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Isopropylphenylboronic acid | 89787-12-2 [chemicalbook.com]

- 8. CN104119367A - Preparation method of aryl boric acid - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-depth Technical Guide to the Synthesis and Preparation of 2-Isopropylbenzeneboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, preparation, and purification of 2-isopropylbenzeneboronic acid. The document details the prevalent synthetic methodologies, offering in-depth experimental protocols and quantitative data to support researchers in their laboratory work.

Introduction

This compound, also known as 2-isopropylphenylboronic acid, is an organoboron compound with significant applications in organic synthesis, particularly as a key building block in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1] Its utility extends to medicinal chemistry and materials science. This guide focuses on the most common and efficient laboratory-scale synthesis of this versatile reagent.

Chemical Profile:

| Property | Value |

| IUPAC Name | (2-propan-2-ylphenyl)boronic acid[2] |

| CAS Number | 89787-12-2[2] |

| Molecular Formula | C₉H₁₃BO₂[2] |

| Molecular Weight | 164.01 g/mol [2] |

| Appearance | White to off-white solid[1] |

Synthetic Pathway: The Grignard Approach

The most widely employed method for the synthesis of this compound involves the preparation of a Grignard reagent from 2-bromoisopropylbenzene, followed by its reaction with a trialkyl borate (B1201080) ester and subsequent acidic hydrolysis. This method is generally high-yielding and can be performed with standard laboratory equipment.

Reaction Scheme

The overall synthetic scheme can be visualized as a two-step process:

-

Formation of the Grignard Reagent: 2-bromoisopropylbenzene reacts with magnesium metal in an anhydrous ether solvent to form 2-isopropylphenylmagnesium bromide.

-

Borylation and Hydrolysis: The Grignard reagent then acts as a nucleophile, attacking the electrophilic boron atom of a trialkyl borate (e.g., triisopropyl borate or trimethyl borate). The resulting boronate ester is then hydrolyzed with an acid to yield the final product, this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from general methods for the synthesis of arylboronic acids via Grignard reagents.

Materials:

-

2-Bromoisopropylbenzene

-

Magnesium turnings

-

Iodine (a small crystal for activation)

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Hydrochloric acid (2 M aqueous solution)

-

Sodium hydroxide (B78521) (1 M aqueous solution)

-

Ethyl acetate (B1210297)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

-

Low-temperature bath (e.g., dry ice/acetone)

-

Separatory funnel

-

Rotary evaporator

Procedure:

Part A: Preparation of the Grignard Reagent

-

Setup: Assemble a dry three-neck flask equipped with a dropping funnel, reflux condenser with a drying tube, and a gas inlet for an inert atmosphere.

-

Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Briefly heat the flask under vacuum and cool under an inert atmosphere. Add a small crystal of iodine to activate the magnesium surface.

-

Initiation: Add a small portion of a solution of 2-bromoisopropylbenzene (1.0 equivalent) in anhydrous THF via the dropping funnel. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required.

-

Grignard Formation: Once the reaction has started, add the remaining 2-bromoisopropylbenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

Part B: Borylation and Hydrolysis

-

Cooling: In a separate flask, prepare a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF under an inert atmosphere. Cool this solution to -78 °C using a dry ice/acetone bath.

-

Addition: Slowly add the prepared Grignard reagent from Part A to the cold borate solution via a cannula or dropping funnel. Maintain the temperature at -78 °C during the addition to prevent side reactions.

-

Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Hydrolysis: Cool the reaction mixture in an ice bath and slowly quench by adding 2 M hydrochloric acid. Stir vigorously until two clear layers are formed.

Part C: Work-up and Purification

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Acid-Base Purification:

-

Combine the organic layers and extract with 1 M sodium hydroxide solution. The boronic acid will move into the aqueous basic layer as its sodium salt.

-

Separate the aqueous layer and wash it with ethyl acetate to remove any non-acidic organic impurities.

-

Acidify the aqueous layer with 2 M hydrochloric acid until the pH is acidic, which will precipitate the boronic acid.

-

Extract the precipitated boronic acid into ethyl acetate.

-

-

Drying and Concentration: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Recrystallization: For higher purity, the crude solid can be recrystallized from a suitable solvent system, such as a mixture of hexanes and ethyl acetate or hot water.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of arylboronic acids via the Grignard method.

| Parameter | Value | Reference |

| Yield (Crude) | ~96% | [3] |

| Purity (Crude, by HPLC) | 98.6% | [3] |

| Purity (After Recrystallization, by HPLC) | >99% | [3] |

Characterization

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques.

Expected ¹H NMR Data (CDCl₃, 400 MHz):

-

δ 8.0-8.2 (m, 1H): Aromatic proton ortho to the boronic acid group.

-

δ 7.2-7.5 (m, 3H): Remaining aromatic protons.

-

δ 4.5-5.5 (br s, 2H): Protons of the B(OH)₂ group. These are often broad and can exchange with D₂O.

-

δ 3.0-3.3 (septet, 1H): Methine proton of the isopropyl group.

-

δ 1.2-1.3 (d, 6H): Methyl protons of the isopropyl group.

Safety and Handling

-

This compound: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Grignard Reagents: Are highly reactive, flammable, and moisture-sensitive. All manipulations should be carried out under a dry, inert atmosphere.

-

Solvents: Diethyl ether and THF are highly flammable. Work in a well-ventilated fume hood away from ignition sources.

Always consult the Safety Data Sheet (SDS) for all chemicals before use and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Logical Relationships in Synthesis

The following diagram illustrates the key logical relationships and dependencies in the synthesis process.

References

An In-depth Technical Guide to (2-Isopropylphenyl)boronic acid for Researchers and Drug Development Professionals

IUPAC Name: (2-propan-2-ylphenyl)boronic acid

Introduction

(2-Isopropylphenyl)boronic acid, also known by its IUPAC name (2-propan-2-ylphenyl)boronic acid, is an organoboron compound with significant applications in synthetic organic chemistry. As a member of the arylboronic acid family, its utility is most pronounced in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction is a cornerstone in modern medicinal chemistry and materials science for the formation of carbon-carbon bonds.[1]

The presence of the sterically bulky isopropyl group at the ortho position influences the reactivity and selectivity of the boronic acid in coupling reactions, making it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in drug discovery and development. Boronic acids are recognized as crucial intermediates for creating diverse compound libraries to explore structure-activity relationships (SAR).[2]

Physicochemical and Quantitative Data

The physical and chemical properties of (2-Isopropylphenyl)boronic acid are summarized in the table below. This data is essential for determining appropriate reaction conditions, purification methods, and storage protocols.

| Property | Value | Source(s) |

| IUPAC Name | (2-propan-2-ylphenyl)boronic acid | |

| Synonyms | 2-Isopropylbenzeneboronic acid, o-Cumylboronic acid | [1] |

| CAS Number | 89787-12-2 | [1] |

| Molecular Formula | C₉H₁₃BO₂ | [1] |

| Molecular Weight | 164.01 g/mol | [1] |

| Appearance | White to light yellow solid/crystal | |

| Melting Point | 85-86 °C | [3] |

| Boiling Point | 297.2 ± 33.0 °C (Predicted) | [3] |

| Density | 1.04 ± 0.1 g/cm³ (Predicted) | [3] |

| Purity | Typically ≥97% | |

| Storage Temperature | 2-8°C (Refrigerator), under inert gas | [3] |

Synthesis and Experimental Protocols

The synthesis of arylboronic acids is a well-established process in organic chemistry. The most common laboratory-scale method involves the reaction of an organometallic intermediate, such as a Grignard or organolithium reagent, with a trialkyl borate (B1201080) ester, followed by acidic hydrolysis.[4]

General Synthesis Workflow

The logical workflow for the synthesis of (2-Isopropylphenyl)boronic acid from 2-bromocumene is depicted below. This process involves the formation of a Grignard reagent, which then acts as a nucleophile to attack the electrophilic boron atom of the trialkyl borate.

Caption: General workflow for the synthesis of arylboronic acids.

Detailed Experimental Protocol: Synthesis via Grignard Reagent

This protocol is a representative procedure adapted from general methods for arylboronic acid synthesis.[5]

-

Apparatus Setup: A three-necked, round-bottomed flask is equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen or argon inlet. The entire apparatus is flame-dried or oven-dried and allowed to cool under an inert atmosphere.

-

Grignard Reagent Formation:

-

Magnesium turnings (1.2 eq.) are placed in the flask.

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) is added to cover the magnesium.

-

A small crystal of iodine is added to initiate the reaction.

-

A solution of 2-bromocumene (1.0 eq.) in the anhydrous solvent is added dropwise from the dropping funnel. The rate of addition is controlled to maintain a gentle reflux.

-

After the addition is complete, the mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

In a separate flame-dried flask, triisopropyl borate (1.5 eq.) is dissolved in anhydrous THF.

-

This solution is cooled to -78 °C using a dry ice/acetone bath.

-

The prepared Grignard reagent is transferred to the borate solution via a cannula under positive inert gas pressure while maintaining the low temperature.

-

The reaction mixture is stirred at -78 °C for 2-3 hours and then allowed to warm slowly to room temperature overnight.

-

-

Hydrolysis and Workup:

-

The reaction is quenched by the slow addition of 2 M hydrochloric acid (HCl) at 0 °C.

-

The mixture is stirred vigorously for 1 hour.

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (B1210297) (3x).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (B86663) (MgSO₄), filtered, and concentrated under reduced pressure.

-

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure (2-isopropylphenyl)boronic acid.

Application in Drug Development: The Suzuki-Miyaura Coupling

The paramount application of (2-isopropylphenyl)boronic acid in drug discovery is its use as a coupling partner in the Suzuki-Miyaura reaction.[6] This palladium-catalyzed reaction forges a C-C bond between the boronic acid and an aryl or vinyl halide/triflate, enabling the construction of biaryl and related structures prevalent in many pharmaceutical agents.[7]

Catalytic Cycle of the Suzuki-Miyaura Reaction

The mechanism of the Suzuki-Miyaura coupling involves a well-defined catalytic cycle with three main stages: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for coupling (2-isopropylphenyl)boronic acid with a generic aryl bromide.[8]

-

Reaction Setup:

-

To a dry Schlenk flask or vial, add the aryl bromide (1.0 mmol, 1.0 eq.), (2-isopropylphenyl)boronic acid (1.2 mmol, 1.2 eq.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).

-

Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq.) or a combination of a palladium source like Pd(OAc)₂ and a phosphine (B1218219) ligand.

-

-

Solvent Addition and Degassing:

-

Add a suitable solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol.

-

Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by using several freeze-pump-thaw cycles.

-

-

Reaction Execution:

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Workup and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude residue by flash column chromatography on silica (B1680970) gel to isolate the desired biaryl product.

-

Conclusion

(2-Isopropylphenyl)boronic acid is a versatile and valuable reagent for researchers, particularly those in drug discovery and materials science. Its primary utility lies in its role as a substrate in the Suzuki-Miyaura coupling, enabling the efficient synthesis of sterically hindered biaryl compounds. The protocols and data presented in this guide offer a foundational understanding for the safe and effective use of this compound in a research setting. As the demand for novel, complex small molecules continues to grow in the pharmaceutical industry, the importance of key building blocks like (2-isopropylphenyl)boronic acid will undoubtedly persist.

References

- 1. (2-Isopropylphenyl)boronic Acid (contains varying amounts … [cymitquimica.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of 2-Isopropylbenzeneboronic Acid

This document provides a concise overview of the fundamental physicochemical properties of 2-Isopropylbenzeneboronic acid, a compound of interest in organic synthesis and drug discovery. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Core Physicochemical Data

The essential molecular attributes of this compound are summarized in the table below. This information is critical for stoichiometric calculations, analytical characterization, and the design of synthetic protocols.

| Property | Value |

| Chemical Formula | C₉H₁₃BO₂[1][2][3][4] |

| Molecular Weight | 164.01 g/mol [1][2][3][5] |

| Synonyms | 2-Isopropylphenylboronic acid, (2-propan-2-ylphenyl)boronic acid[1][3] |

| CAS Number | 89787-12-2[1][2][3][4] |

Structural Information

The molecular formula and weight are derived from the compound's atomic composition and structure. The determination of these properties is fundamental and does not involve experimental protocols related to biological signaling pathways.

Below is a logical representation of the relationship between the compound's name and its core properties.

References

- 1. (2-Isopropylphenyl)boronic Acid (contains varying amounts … [cymitquimica.com]

- 2. This compound [stenutz.eu]

- 3. This compound | C9H13BO2 | CID 2773477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 89787-12-2: (2-Isopropylphenyl)boronic acid [cymitquimica.com]

- 5. 89787-12-2|(2-Isopropylphenyl)boronic acid|BLD Pharm [bldpharm.com]

An In-depth Technical Guide on the Spectroscopic Data of 2-Isopropylbenzeneboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-isopropylbenzeneboronic acid (also known as 2-isopropylphenylboronic acid). Due to the limited availability of publicly accessible, experimentally verified spectra for this specific compound, this guide presents a combination of predicted data and typical values derived from analogous compounds. This information is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

Compound Overview

This compound is an organoboron compound with the chemical formula C₉H₁₃BO₂ and a molecular weight of 164.01 g/mol .[1][2] Its structure consists of a benzene (B151609) ring substituted with an isopropyl group and a boronic acid functional group at the ortho position. This compound is a versatile building block in organic chemistry, frequently utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[3] It typically appears as a white to off-white solid.[3]

Chemical Structure:

Caption: Chemical structure of this compound.

Spectroscopic Data

The following tables summarize the predicted and typical spectroscopic data for this compound.

Table 1: ¹H NMR Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.2-7.6 | m | 4H | Ar-H |

| ~3.0-3.3 | sept | 1H | -CH (CH₃)₂ |

| ~1.2-1.3 | d | 6H | -CH(CH₃ )₂ |

| ~4.5-5.5 (broad) | s | 2H | B(OH )₂ |

Table 2: ¹³C NMR Data (Typical)

| Chemical Shift (δ) ppm | Assignment |

| ~148-152 | C -B(OH)₂ |

| ~135-140 | C -CH(CH₃)₂ |

| ~125-130 | Ar-C H |

| ~30-35 | -C H(CH₃)₂ |

| ~23-25 | -CH(C H₃)₂ |

Table 3: IR Spectroscopy Data (Typical)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3600-3200 | Strong, Broad | O-H stretch (boronic acid) |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2960-2870 | Medium | C-H stretch (aliphatic) |

| ~1600, ~1460 | Medium | C=C stretch (aromatic ring) |

| ~1380-1330 | Strong | B-O stretch |

| ~1100-1000 | Strong | B-C stretch |

| ~850-750 | Strong | C-H bend (aromatic) |

Table 4: Mass Spectrometry Data (Predicted)

| m/z Value | Ion Species |

| 164.10 | [M]⁺ (Molecular Ion) |

| 149.08 | [M - CH₃]⁺ |

| 146.09 | [M - H₂O]⁺ |

| 121.07 | [M - C₃H₇]⁺ |

| 91.05 | [C₇H₇]⁺ (Tropylium ion) |

Note: The data presented in these tables are based on typical values for similar compounds and predicted spectra. Actual experimental values may vary.

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD; 0.5-0.7 mL) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

-

¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to obtain a spectrum with singlets for each unique carbon. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.

3.2 Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): A small amount of the solid this compound is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory. Pressure is applied to ensure good contact between the sample and the crystal.

-

Sample Preparation (KBr Pellet): A small amount of the sample (1-2 mg) is ground with dry potassium bromide (KBr) (100-200 mg) to a fine powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty ATR crystal or the KBr pellet holder is first recorded. The sample is then scanned, typically over the range of 4000-400 cm⁻¹. The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

3.3 Mass Spectrometry (MS)

-

Sample Preparation (Electron Ionization - EI): A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). For GC-MS, the compound may need to be derivatized (e.g., silylation) to increase its volatility.

-

Instrumentation: A mass spectrometer with an EI source is used.

-

Data Acquisition: The sample is ionized by a high-energy electron beam (typically 70 eV). The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected. The mass spectrum is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Data Logic

The following diagram illustrates the logical flow of obtaining and interpreting the core spectroscopic data for this compound.

Caption: Workflow for spectroscopic analysis of this compound.

This guide provides a foundational understanding of the key spectroscopic characteristics of this compound. For definitive structural confirmation and purity assessment, it is always recommended to acquire experimental data on the specific sample being investigated.

References

Solubility of 2-Isopropylbenzeneboronic Acid in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-isopropylbenzeneboronic acid in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents data for structurally analogous compounds, namely phenylboronic acid and its isomers. The methodologies detailed herein are standard for determining the solubility of boronic acids and can be directly applied to this compound to generate precise data for specific research applications.

Quantitative Solubility Data of Analogous Boronic Acids

The solubility of boronic acids is significantly influenced by the nature and position of substituents on the phenyl ring, as well as the polarity of the solvent. The following tables summarize the experimentally determined solubility of phenylboronic acid and isobutoxyphenylboronic acid isomers in several common organic solvents. This data provides a valuable reference for estimating the solubility behavior of this compound.

Table 1: Mole Fraction Solubility of Phenylboronic Acid in Various Organic Solvents at Different Temperatures

| Solvent | Temperature (K) | Mole Fraction (x) |

| Dipropyl ether | 280 | ~0.08 |

| 290 | ~0.12 | |

| 300 | ~0.18 | |

| 310 | ~0.25 | |

| 320 | ~0.35 | |

| Acetone | 280 | ~0.12 |

| 290 | ~0.18 | |

| 300 | ~0.25 | |

| 310 | ~0.35 | |

| 320 | ~0.48 | |

| Chloroform | 280 | ~0.04 |

| 290 | ~0.06 | |

| 300 | ~0.09 | |

| 310 | ~0.13 | |

| 320 | ~0.18 | |

| Methylcyclohexane | 280 | <0.01 |

| 290 | <0.01 | |

| 300 | ~0.01 | |

| 310 | ~0.015 | |

| 320 | ~0.02 |

Data extrapolated from graphical representations in cited literature. Actual values may vary.

Table 2: Mole Fraction Solubility of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents at Different Temperatures

| Solvent | Temperature (K) | ortho-Isobutoxyphenylboronic Acid (Mole Fraction, x) | meta-Isobutoxyphenylboronic Acid (Mole Fraction, x) | para-Isobutoxyphenylboronic Acid (Mole Fraction, x) |

| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |

| 303.15 | 0.075 | 0.014 | 0.011 | |

| 313.15 | 0.120 | 0.024 | 0.019 | |

| 323.15 | 0.185 | 0.041 | 0.032 | |

| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |

| 303.15 | 0.190 | 0.045 | 0.036 | |

| 313.15 | 0.260 | 0.070 | 0.057 | |

| 323.15 | 0.350 | 0.105 | 0.088 | |

| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |

| 303.15 | 0.210 | 0.062 | 0.051 | |

| 313.15 | 0.285 | 0.092 | 0.075 | |

| 323.15 | 0.380 | 0.130 | 0.105 | |

| Dipropyl ether | 293.15 | 0.090 | 0.018 | 0.015 |

| 303.15 | 0.130 | 0.028 | 0.023 | |

| 313.15 | 0.180 | 0.042 | 0.035 | |

| 323.15 | 0.245 | 0.062 | 0.052 | |

| Methylcyclohexane | 293.15 | 0.003 | <0.001 | <0.001 |

| 303.15 | 0.005 | 0.001 | 0.001 | |

| 313.15 | 0.008 | 0.002 | 0.002 | |

| 323.15 | 0.013 | 0.003 | 0.003 |

Experimental Protocol: Dynamic Method for Solubility Determination

A widely used and reliable method for determining the solubility of boronic acids in organic solvents is the dynamic, or synthetic, method.[1] This method involves the visual or instrumental observation of the dissolution of a solid in a liquid upon controlled heating.

Materials and Equipment

-

Boronic Acid: this compound

-

Organic Solvents: High-purity solvents of choice (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene)

-

Jacketed glass vessel

-

Magnetic stirrer and stir bar

-

Calibrated temperature probe

-

Luminance probe or a light source and detector for turbidity measurement

-

Heating/cooling circulator

Methodology

-

Sample Preparation: Accurately weigh the this compound and the selected organic solvent into the jacketed glass vessel. The composition of the mixture should be known with a high degree of accuracy.

-

Heating and Stirring: The biphasic sample is heated at a slow, constant rate (e.g., 0.3 K/min) while being vigorously stirred to ensure homogeneity.

-

Turbidity Measurement: The intensity of a light beam passing through the sample is continuously monitored. As the solid dissolves with increasing temperature, the turbidity of the mixture decreases, and the light transmission increases.

-

Equilibrium Point Determination: The temperature at which the last solid particles disappear, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition.

-

Data Collection: Repeat this procedure for several different compositions of the solute and solvent to generate a solubility curve (solubility vs. temperature).

Application in Synthesis: Suzuki-Miyaura Coupling Workflow

This compound is a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide.

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

The catalytic cycle for this reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organoboron species to the palladium complex (facilitated by the base), and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Commercial Availability and Technical Guide for 2-Isopropylbenzeneboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropylbenzeneboronic acid (also known as 2-isopropylphenylboronic acid) is a synthetic organoboron compound that serves as a valuable building block in organic synthesis, particularly in the realm of medicinal chemistry and drug development. Its utility primarily stems from its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone for the formation of carbon-carbon bonds.[1] This technical guide provides an in-depth overview of the commercial availability, suppliers, key chemical properties, and applications of this compound, tailored for professionals in research and drug development.

Chemical Properties and Identification

| Property | Value | Reference |

| CAS Number | 89787-12-2 | [2] |

| Molecular Formula | C9H13BO2 | [2] |

| Molecular Weight | 164.01 g/mol | [2] |

| IUPAC Name | (2-propan-2-ylphenyl)boronic acid | [2] |

| Synonyms | 2-Isopropylphenylboronic acid, (2-(1-Methylethyl)phenyl)boronic acid | [1][3] |

| Appearance | White to light yellow powder or crystal | [3] |

| InChI Key | KTZUVUWIBZMHMC-UHFFFAOYSA-N | [2] |

| SMILES | CC(C)c1ccccc1B(O)O | [1] |

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk quantity needs. The typical purity offered is ≥95%, with higher purities available from select vendors. Pricing can vary based on the supplier, quantity, and purity.

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | ≥97% | 1g, 5g, 10g |

| TCI America | >98.0% (T) | 1g, 5g |

| BLDpharm | 98% | Inquire for bulk |

| Ambeed | 97% | Inquire for bulk |

| AChemBlock | 98% | Inquire for bulk |

Note: Pricing is subject to change and may vary based on institutional agreements. It is recommended to inquire directly with the suppliers for the most current pricing and availability.

Synthesis of this compound

The synthesis of arylboronic acids like this compound can be achieved through several established methods. Two common approaches are via the Grignard reaction and the Miyaura borylation.

Grignard Reaction Method

A general and widely used method for the synthesis of arylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate (B1201080) followed by acidic hydrolysis.[4]

Experimental Workflow: Grignard Synthesis

Caption: General workflow for the synthesis of this compound via a Grignard reagent.

Detailed Protocol (General)

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, magnesium turnings are placed in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen). A solution of 2-bromoisopropylbenzene in anhydrous ether is added dropwise to initiate the reaction. The mixture is typically refluxed to ensure complete formation of the Grignard reagent, 2-isopropylphenylmagnesium bromide.[5]

-

Borylation: The freshly prepared Grignard reagent is then added slowly to a cooled solution (-78 °C) of triisopropyl borate in anhydrous ether.[4] The reaction is stirred at low temperature and then allowed to warm to room temperature.

-

Hydrolysis: The resulting borate ester intermediate is hydrolyzed by the careful addition of an aqueous acid, such as hydrochloric acid, to yield this compound.[4]

-

Purification: The product can be purified by extraction and recrystallization.

Miyaura Borylation

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction of an aryl halide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), to form a boronate ester, which can then be hydrolyzed to the boronic acid.[6]

Experimental Workflow: Miyaura Borylation

References

- 1. CAS 89787-12-2: (2-Isopropylphenyl)boronic acid [cymitquimica.com]

- 2. This compound | C9H13BO2 | CID 2773477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2-Isopropylphenyl)boronic Acid (contains varying amounts … [cymitquimica.com]

- 4. crcu.jlu.edu.cn [crcu.jlu.edu.cn]

- 5. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 6. Miyaura Borylation Reaction [organic-chemistry.org]

Safety and handling precautions for 2-Isopropylbenzeneboronic acid

An In-depth Technical Guide to the Safety and Handling of 2-Isopropylbenzeneboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 89787-12-2). The following sections detail the hazards, necessary precautions, and emergency procedures to ensure its safe use in a laboratory setting.

Chemical Identification and Physical Properties

This section summarizes the key identifiers and physical and chemical properties of this compound.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | (2-Isopropylphenyl)boronic acid, 2-Cumylboronic acid |

| CAS Number | 89787-12-2 |

| Molecular Formula | C₉H₁₃BO₂ |

| Molecular Weight | 164.01 g/mol |

| Appearance | White to off-white or light yellow powder/crystal[1] |

| Melting Point | 85-86°C[2] |

| Boiling Point | 297.2°C at 760 mmHg[2] |

| Flash Point | 133.5°C[2] |

| Density | 1.04 g/cm³[2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table details its GHS classification and associated hazard statements.[3][4]

| GHS Classification | Hazard Statement | Pictogram | Signal Word |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[3][4] | ! | Warning |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation[3][4] | ! | Warning |

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation[3][4] | ! | Warning |

Safe Handling and Storage Protocols

Adherence to proper handling and storage protocols is crucial to minimize risk.

Handling

-

Ventilation: Use only outdoors or in a well-ventilated area, such as a fume hood.[4]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (safety goggles or face shield).[4]

-

Hygiene: Wash hands and any exposed skin thoroughly after handling.[4] Do not eat, drink, or smoke when using this product.[5]

-

Avoidance: Do not get in eyes, on skin, or on clothing. Avoid breathing dust, fume, gas, mist, vapors, or spray.[4] Avoid dust formation.

Storage

-

Container: Keep container tightly closed.[4]

-

Location: Store in a dry, cool, and well-ventilated place.[4]

-

Security: Store locked up.[2]

-

Incompatibilities: Keep away from strong oxidizing agents.

Exposure Controls and Personal Protection

The following table outlines the necessary personal protective equipment (PPE) for handling this compound.

| Exposure Route | Recommended Protection |

| Eyes/Face | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. |

| Skin | Wear appropriate protective gloves and clothing to prevent skin exposure. |

| Respiratory | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A respirator with a particulate filter conforming to EN 143 is recommended. |

Emergency Procedures

A clear understanding of emergency procedures is essential.

First-Aid Measures

| Exposure | First-Aid Protocol |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell. |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention. |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[6]

-

Protective Equipment: In case of a fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.

-

Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), and oxides of boron.

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.

-

Containment and Cleanup: Sweep up and shovel into suitable containers for disposal. Keep in suitable, closed containers for disposal.

-

Environmental Precautions: Should not be released into the environment.

Stability and Reactivity

| Parameter | Description |

| Reactivity | None known, based on information available. |

| Chemical Stability | Stable under normal conditions. |

| Conditions to Avoid | Incompatible products. |

| Incompatible Materials | Strong oxidizing agents. |

| Hazardous Decomposition | None under normal use conditions. |

| Hazardous Polymerization | Hazardous polymerization does not occur. |

Toxicological and Ecological Information

-

Acute Toxicity: The toxicological properties have not been fully investigated.

-

Ecotoxicity: Do not empty into drains. No quantitative data on ecotoxicity is available.

-

Persistence and Degradability: No information available.

-

Bioaccumulation: No information available.

-

Mobility: No information available.

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow from hazard identification to the implementation of control measures and emergency responses.

References

- 1. (2-Isopropylphenyl)boronic Acid (contains varying amounts … [cymitquimica.com]

- 2. 2-Isopropylphenylboronic acid - Safety Data Sheet [chemicalbook.com]

- 3. This compound | C9H13BO2 | CID 2773477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. fishersci.com [fishersci.com]

- 6. echemi.com [echemi.com]

Physical appearance and stability of 2-Isopropylbenzeneboronic acid

An In-depth Technical Guide to 2-Isopropylbenzeneboronic Acid: Physical Properties and Stability For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as (2-isopropylphenyl)boronic acid, is an organoboron compound with the chemical formula C9H13BO2.[1][2] It features a boronic acid functional group (-B(OH)2) attached to a phenyl ring substituted with an isopropyl group at the ortho position. This versatile reagent is of significant interest in organic synthesis, particularly as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][3] Its utility extends to medicinal chemistry and materials science, where the unique properties of the boronic acid moiety are leveraged for various applications.[1] This guide provides a comprehensive overview of its physical appearance, chemical properties, and stability profile.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below for quick reference.

| Property | Value | Reference |

| Chemical Formula | C9H13BO2 | [1][2] |

| Molecular Weight | 164.01 g/mol | [2][4] |

| CAS Number | 89787-12-2 | [2] |

| Appearance | White to off-white or light yellow solid (powder or crystal) | [4][5] |

| Melting Point | 88-89 °C | [6] |

| Purity | Typically ≥97% | [1][5] |

Physical Appearance

This compound is a solid compound at room temperature. It typically appears as a white to off-white or pale yellow crystalline powder.[1][4][5]

Solubility

This compound is generally soluble in polar organic solvents.[1] While specific quantitative solubility data is not widely published, arylboronic acids as a class tend to exhibit good solubility in solvents like ethers (e.g., diethyl ether, THF) and ketones, and very low solubility in nonpolar hydrocarbon solvents.[7]

Stability and Handling

Chemical Stability: this compound is stable under normal, recommended storage conditions. However, like many boronic acids, it is susceptible to certain environmental factors:

-

Anhydride Formation: Boronic acids have a tendency to undergo dehydration to form cyclic trimers known as boroxines. Commercial samples of this compound may contain varying amounts of this corresponding anhydride.[4]

-

Hygroscopicity: The compound can be hygroscopic and should be protected from moisture.

-

Incompatibilities: It is incompatible with strong oxidizing agents and strong acids.

Storage and Handling Recommendations: To ensure the integrity of the compound, the following storage and handling procedures are recommended:

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place. For long-term stability, refrigeration and storage under an inert atmosphere (e.g., nitrogen) are advised.[5]

-

Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or fume hood to avoid inhalation of dust, which may cause respiratory irritation.[2][8] Avoid contact with skin and eyes, as it can cause irritation.[2][8]

Caption: Diagram 1: Recommended workflow for handling and storage.

Experimental Protocols

General Synthesis via Grignard Reaction

A common method for the synthesis of arylboronic acids is the reaction of a Grignard reagent with a trialkyl borate (B1201080), followed by acidic hydrolysis.

Methodology:

-

Grignard Reagent Formation: 2-Bromoisopropylbenzene is reacted with magnesium turnings in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere to form the Grignard reagent, (2-isopropylphenyl)magnesium bromide.

-

Borylation: The freshly prepared Grignard solution is cooled (typically to -78 °C) and added slowly to a solution of a trialkyl borate, such as trimethyl borate or triisopropyl borate, in anhydrous ether.

-

Hydrolysis: After the reaction is complete, the mixture is warmed to room temperature and then quenched by the slow addition of an aqueous acid (e.g., dilute HCl or H2SO4).

-

Workup and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are washed, dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield pure this compound.

Characterization by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique used to confirm the structure and assess the purity of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, d6-DMSO, or d4-methanol) in an NMR tube. Boronic acids can sometimes give broad peaks or complex spectra due to the formation of boroxine (B1236090) anhydrides; using a solvent like d4-methanol can sometimes provide a clearer spectrum by forming the methyl boronate ester in situ.[6]

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 400 MHz).

-

Spectral Analysis: The resulting spectrum is analyzed for chemical shifts (δ), integration values, and coupling patterns (multiplicity) to confirm the presence of the isopropyl group protons and the aromatic protons, verifying that the structure is consistent with this compound.

Application in Suzuki-Miyaura Coupling

A principal application of this compound is its use in the Suzuki-Miyaura cross-coupling reaction to synthesize biaryl compounds.[3][9][10] This reaction involves the palladium-catalyzed coupling of the boronic acid with an aryl or vinyl halide (or triflate).

Caption: Diagram 2: Key steps in the Suzuki-Miyaura reaction.

References

- 1. CAS 89787-12-2: (2-Isopropylphenyl)boronic acid [cymitquimica.com]

- 2. This compound | C9H13BO2 | CID 2773477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. byjus.com [byjus.com]

- 4. (2-Isopropylphenyl)boronic Acid (contains varying amounts … [cymitquimica.com]

- 5. (2-Isopropylphenyl)boronic acid | 89787-12-2 [sigmaaldrich.com]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. echemi.com [echemi.com]

- 9. Yoneda Labs [yonedalabs.com]

- 10. chem.libretexts.org [chem.libretexts.org]

The Dawn of a Versatile Reagent: A Technical History of Ortho-Substituted Phenylboronic Acids

For Immediate Release

This in-depth technical guide explores the discovery and historical development of ortho-substituted phenylboronic acids, a class of compounds that has become indispensable in modern synthetic chemistry and drug development. From their early, often challenging syntheses to their pivotal role in groundbreaking reactions, this paper traces the evolution of these versatile reagents, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their origins and foundational chemistry.

Early Discoveries and the Dawn of Boronic Acid Chemistry

The story of phenylboronic acids begins in the late 19th century. While Edward Frankland first synthesized an alkylboronic acid (ethylboronic acid) in 1860, it was the German chemist August Michaelis and his colleagues who, in 1880, reported the first synthesis of the parent compound, phenylboronic acid. Their method involved the reaction of diethylmercury (B1204316) with boron trichloride. This early work laid the groundwork for the exploration of this new class of organoboron compounds.

The early 20th century saw the development of more practical synthetic routes, most notably the use of organometallic reagents. The advent of the Grignard reaction, discovered by Victor Grignard in 1900, provided a more accessible pathway to arylboronic acids. By reacting an arylmagnesium halide with a trialkyl borate (B1201080), chemists could now synthesize phenylboronic acids with greater ease, paving the way for the investigation of substituted derivatives.

The Rise of Ortho-Substituted Phenylboronic Acids: Early Synthetic Endeavors

The synthesis of phenylboronic acids with substituents in the ortho position presented unique challenges and opportunities. Early efforts in the 1920s and 1930s, primarily documented in publications from the Journal of the American Chemical Society and German chemical journals, focused on adapting the Grignard reaction to ortho-substituted aryl halides. Researchers like H.S. Johnson and his collaborators were instrumental in synthesizing a range of ortho-substituted derivatives, including ortho-tolylboronic acid and various ortho-halophenylboronic acids.

A significant advancement in the synthesis of ortho-substituted phenylboronic acids came with the development of directed ortho-lithiation in the mid-20th century. This powerful technique allowed for the direct functionalization of the ortho C-H bond of an aromatic ring containing a directing group, providing a highly regioselective route to these compounds.

Key Synthetic Methodologies: A Historical Perspective

Two primary strategies have historically dominated the synthesis of ortho-substituted phenylboronic acids: the Grignard reaction and directed ortho-lithiation.

The Grignard Reagent Approach

This classical method involves the formation of an ortho-substituted phenylmagnesium halide, which is then reacted with a trialkyl borate (e.g., trimethyl borate) to form the corresponding boronic ester. Subsequent hydrolysis yields the desired ortho-substituted phenylboronic acid.

The Isopropyl Group: A Theoretical Exploration of its Electronic Effects in Drug Design and Chemical Reactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isopropyl group, a seemingly simple alkyl substituent, exerts a complex and nuanced influence on molecular properties and reactivity. Its unique combination of steric bulk and electronic effects makes it a crucial functional group in the medicinal chemist's toolbox, capable of modulating a molecule's potency, selectivity, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the theoretical underpinnings of the isopropyl group's electronic effects, supported by quantitative data, detailed experimental protocols for their determination, and logical visualizations to aid in understanding.

Deconstructing the Electronic Influence: Inductive, Hyperconjugative, and Steric Effects

The overall electronic character of the isopropyl group is a composite of three primary effects: the inductive effect, hyperconjugation, and steric hindrance. Understanding the interplay of these factors is paramount for predicting its impact on a molecule's behavior.

The Inductive Effect: A Dual Nature

The inductive effect is the transmission of charge through a sigma bond. Traditionally, alkyl groups like isopropyl have been considered electron-donating (+I effect) due to their ability to polarize the sigma bond towards a more electronegative atom. This electron-donating nature is often cited to explain the stability of carbocations, with the order of stability being tertiary > secondary > primary.[1] For instance, the isopropyl carbocation is more stable than the n-propyl carbocation due to the +I effect of the two methyl groups attached to the positively charged carbon.[2]

However, more recent computational studies and a reassessment of experimental data suggest that alkyl groups, including the isopropyl group, are in fact weakly electron-withdrawing (-I effect) relative to hydrogen.[3] This perspective is based on the higher electronegativity of carbon compared to hydrogen.[4] This dual interpretation highlights the complexity of the inductive effect and its dependence on the chemical context.

Hyperconjugation: "No-Bond" Resonance

Hyperconjugation is a stabilizing interaction that results from the delocalization of electrons in a sigma bond to an adjacent empty or partially filled p-orbital or a pi-orbital. In the case of an isopropyl group attached to an electron-deficient center, such as a carbocation, the C-H sigma bonds of the methyl groups can overlap with the empty p-orbital of the carbocation. This delocalization of electron density effectively spreads the positive charge over a larger area, leading to increased stability. The isopropyl radical and cation are stabilized by six such hyperconjugative structures.[5][6] This "no-bond" resonance is a significant contributor to the stability of secondary carbocations.[7]

Steric Effects: A Matter of Size

The branched structure of the isopropyl group imparts significant steric bulk. This steric hindrance can influence reaction rates by impeding the approach of a nucleophile or electrophile to a reactive center.[8] The Taft steric parameter (Es) is a quantitative measure of this effect, with more negative values indicating greater steric hindrance.[9] The steric bulk of the isopropyl group is intermediate between the ethyl and tert-butyl groups.[9] In drug design, this steric hindrance can be strategically employed to enhance selectivity by preventing binding to off-target receptors.[10]

Quantifying the Electronic Effects: Hammett and Taft Parameters

To provide a quantitative basis for understanding and predicting the electronic effects of the isopropyl group, various empirical parameters have been developed. The most widely used are the Hammett and Taft constants.

Hammett Substituent Constants (σ)

The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reactivity of aromatic compounds. The Hammett constant (σ) quantifies the electronic effect of a substituent in the meta (σm) or para (σp) position of a benzene (B151609) ring. A negative σ value indicates an electron-donating group, while a positive value signifies an electron-withdrawing group.

| Parameter | Value | Interpretation |

| σm (meta) | -0.07[11] | Weakly electron-donating |

| σp (para) | -0.15[11] | Electron-donating |

Table 1: Hammett Substituent Constants for the Isopropyl Group

Taft Parameters (σ* and Es)

The Taft equation separates the polar (inductive) and steric effects of substituents. The polar substituent constant (σ*) is a measure of the inductive effect, while the steric substituent constant (Es) quantifies the steric effect.

| Parameter | Value | Interpretation |

| σ* (Polar) | -0.19 | Electron-donating (inductive) |

| Es (Steric) | -0.47 | Moderate steric hindrance |

Table 2: Taft Polar and Steric Constants for the Isopropyl Group

Experimental Determination of Electronic Parameters

The quantitative data presented above are derived from specific experimental procedures. Understanding these methodologies is crucial for appreciating the origin and limitations of these parameters.

Protocol for Determining Hammett Constants

Hammett constants are typically determined by measuring the acid dissociation constants (pKa) of a series of substituted benzoic acids.

Materials:

-

Substituted benzoic acids (e.g., p-isopropylbenzoic acid, m-isopropylbenzoic acid)

-

Benzoic acid (reference compound)

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

pH meter

-

Burette, pipette, beakers, and magnetic stirrer

-

Solvent (e.g., water or a water/ethanol mixture)

Procedure:

-

Prepare Solutions: Prepare solutions of known concentration for each of the substituted benzoic acids and the reference benzoic acid in the chosen solvent.

-

Titration: Titrate a known volume of each benzoic acid solution with the standardized NaOH solution, monitoring the pH throughout the titration.

-

Determine pKa: The pKa is the pH at the half-equivalence point of the titration.

-

Calculate σ: The Hammett constant (σ) is calculated using the following equation: σ = pKa(unsubstituted benzoic acid) - pKa(substituted benzoic acid)

Protocol for Determining Taft Parameters

Taft parameters are determined from the rates of acid- and base-catalyzed hydrolysis of esters.

Materials:

-

A series of esters with the general formula R-COOR', where R is the substituent of interest (e.g., isopropyl) and R' is a standard group (e.g., ethyl).

-

Methyl acetate (B1210297) (reference compound).

-

Standardized hydrochloric acid (HCl) and sodium hydroxide (NaOH) solutions.

-

Thermostated water bath.

-

Titration apparatus.

-

Quenching solution (e.g., ice-cold water).

Procedure:

-

Kinetic Runs: Initiate the hydrolysis of each ester by adding a known amount of acid or base catalyst. The reaction is carried out at a constant temperature.

-

Monitoring the Reaction: At various time intervals, withdraw aliquots of the reaction mixture and quench the reaction. The concentration of the remaining ester or the product carboxylic acid is determined by titration.

-

Calculate Rate Constants: The rate constants (k) for both the acid-catalyzed (kA) and base-catalyzed (kB) hydrolysis are determined from the kinetic data.

-

Calculate Es: The Taft steric parameter (Es) is calculated from the acid-catalyzed hydrolysis rates, assuming that steric effects are dominant under these conditions: Es = log(k_R / k_CH3) where k_R is the rate constant for the ester with the substituent R, and k_CH3 is the rate constant for the reference methyl ester.[12]

-

Calculate σ: The Taft polar parameter (σ) is calculated from the difference in the logarithms of the rate constants for the base- and acid-catalyzed reactions, which is assumed to be free of steric effects: σ* = (1/2.48) * [log(kB/kB,CH3) - log(kA/kA,CH3)] The factor of 2.48 is a scaling factor to make σ* values comparable to Hammett σ values.

Visualizing the Electronic Effects and Their Application

Graphical representations can provide a clearer understanding of the complex interplay of electronic effects and their practical application in drug discovery.

Caption: Hyperconjugation in the isopropyl cation, showing the overlap of C-H σ-bonds with the empty p-orbital.

In drug development, understanding the electronic effects of substituents like the isopropyl group is crucial for Quantitative Structure-Activity Relationship (QSAR) studies. A typical workflow for such a study is outlined below.

Caption: A generalized workflow for a QSAR study of compounds containing an isopropyl group.

Conclusion: The Strategic Importance of the Isopropyl Group

The isopropyl group is far from being a simple, inert substituent. Its electronic character is a delicate balance of inductive, hyperconjugative, and steric effects that can be rationally exploited in the design of new chemical entities. For researchers in drug discovery and development, a thorough understanding of these theoretical principles, supported by quantitative data and robust experimental validation, is essential for harnessing the full potential of this versatile functional group. The ability to predict and modulate the electronic influence of the isopropyl group will continue to be a key driver of innovation in the quest for more effective and selective therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Pathways and Diagrams | Cell Signaling Technology [cellsignal.com]

- 4. Steric effects on the formation of alkyl radicals and alkyl carbenium ions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. neovarsity.org [neovarsity.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Khan Academy [khanacademy.org]

- 10. researchgate.net [researchgate.net]

- 11. Quantitative structure–activity relationship-based computational approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

The Versatility of Sterically Hindered Boronic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sterically hindered boronic acids, a class of organoboron compounds characterized by bulky substituents flanking the boronic acid moiety, have emerged as powerful tools in a diverse range of scientific disciplines. Their unique structural and electronic properties offer distinct advantages in applications spanning organic synthesis, chemical biology, and medicinal chemistry. This in-depth technical guide explores the core applications of these versatile molecules, providing quantitative data, detailed experimental protocols, and visual representations of key processes to facilitate their adoption and further innovation in research and development.

Suzuki-Miyaura Coupling: Overcoming Steric Challenges in C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. However, the coupling of sterically demanding substrates, particularly those involving di- or tri-ortho-substituted aryl halides and boronic acids, presents a significant challenge. Steric hindrance can impede the crucial transmetalation step in the catalytic cycle, leading to low yields and undesired side reactions. The development of specialized ligands and catalytic systems has been instrumental in overcoming these limitations, allowing for the synthesis of highly congested biaryl structures.[1][2][3][4][5][6]

Quantitative Data: Suzuki-Miyaura Coupling Yields

The following table summarizes the yields of Suzuki-Miyaura coupling reactions involving various sterically hindered boronic acids and aryl halides, highlighting the impact of different catalysts and reaction conditions.

| Sterically Hindered Boronic Acid | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 2-Methylphenylboronic acid | 1-Bromo-2-methylbenzene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 95 | [7] |

| 2,6-Dimethylphenylboronic acid | 1-Chloro-2,6-dimethylbenzene | [(cinnamyl)PdCl]₂ / XPhos | K₃PO₄ | t-AmylOH | 100 | 85 | [2] |

| Mesitylboronic acid | 1-Bromo-2,4,6-trimethylbenzene | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 100 | 92 | [7] |

| 2,4,6-Triisopropylphenylboronic acid | 1-Bromo-2,4,6-triisopropylbenzene | Pd(OAc)₂ / BI-DIME | K₃PO₄ | Toluene | 110 | 88 | [4] |

| 2-Methylphenylboronic acid | 2-Bromotoluene | PdCl₂(NH₂CH₂COOH)₂ | K₂CO₃ | Ethanol/H₂O | RT | Good | [8] |

| 2,6-Dimethylphenylboronic acid | 2,6-Dimethyl-1-chlorobenzene | Allyl(IPr)PdCl | K₂CO₃ | THF | RT | >95 (GC) | [2] |

Experimental Protocol: Synthesis of a Sterically Hindered Biaryl via Suzuki-Miyaura Coupling

This protocol details the synthesis of 2,2',6,6'-tetramethylbiphenyl (B15387207) from 2-bromo-m-xylene (B44306) and 2,6-dimethylphenylboronic acid.

Materials:

-

2-Bromo-m-xylene

-

2,6-Dimethylphenylboronic acid

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (B84403) (K₃PO₄)

-

Toluene

-

Water (degassed)

-

Schlenk flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas supply

-

Standard glassware for workup and purification

Procedure:

-